molecular formula C18H35BrO8 B3257901 Br-PEG6-CH2COOtBu CAS No. 297162-48-2

Br-PEG6-CH2COOtBu

Cat. No.: B3257901
CAS No.: 297162-48-2
M. Wt: 459.4 g/mol
InChI Key: NSJKJZIFAGKWIN-UHFFFAOYSA-N
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Description

The compound Bromo-PEG6-CH2COOtBu is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). It is a versatile molecule that plays a crucial role in the development of targeted protein degradation therapies. The compound’s structure includes a bromo group, a polyethylene glycol chain, and a tert-butyl ester group, making it suitable for various chemical modifications and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bromo-PEG6-CH2COOtBu typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available polyethylene glycol (PEG) derivatives.

    Bromination: The PEG derivative undergoes bromination to introduce the bromo group.

    Esterification: The brominated PEG derivative is then esterified with tert-butyl chloroformate to form the final product.

Industrial Production Methods: Industrial production of Bromo-PEG6-CH2COOtBu follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions:

    Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Coupling Reactions: The compound can participate in coupling reactions to form conjugates with other molecules, such as proteins or small molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

    Coupling Reactions: Reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are commonly used for coupling reactions.

Major Products:

Scientific Research Applications

Bromo-PEG6-CH2COOtBu has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bromo-PEG6-CH2COOtBu involves its role as a linker in PROTACs. PROTACs consist of two ligands connected by a linker: one ligand binds to the target protein, and the other binds to an E3 ubiquitin ligase. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This targeted protein degradation mechanism allows for the selective removal of specific proteins from the cell .

Comparison with Similar Compounds

    Bromo-PEG4-CH2COOtBu: A shorter polyethylene glycol chain variant with similar applications but different physicochemical properties.

    Bromo-PEG8-CH2COOtBu: A longer polyethylene glycol chain variant that offers increased solubility and flexibility in conjugation reactions.

    Bromo-PEG6-CH2COOH: A carboxylic acid derivative that can be used in place of the tert-butyl ester for different coupling strategies.

Uniqueness: Bromo-PEG6-CH2COOtBu stands out due to its optimal chain length, which provides a balance between solubility, flexibility, and reactivity. Its structure allows for efficient conjugation with various molecules, making it a versatile tool in the synthesis of PROTACs and other bioconjugates .

Properties

IUPAC Name

tert-butyl 2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35BrO8/c1-18(2,3)27-17(20)16-26-15-14-25-13-12-24-11-10-23-9-8-22-7-6-21-5-4-19/h4-16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJKJZIFAGKWIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35BrO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901187088
Record name 1,1-Dimethylethyl 20-bromo-3,6,9,12,15,18-hexaoxaeicosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901187088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

297162-48-2
Record name 1,1-Dimethylethyl 20-bromo-3,6,9,12,15,18-hexaoxaeicosanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=297162-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 20-bromo-3,6,9,12,15,18-hexaoxaeicosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901187088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Carbon tetrabromide (9.0 g, 27 mmol) and triphenyl phosphine (1.2 g, 4.5 mmol) were added to a solution of compound 2 (1.8 g, 4.5 mmol) in dry CH2Cl2 (100 mL). After stirring the reaction mixture for 5 h, the solvent was concentrated in vacuo and the residue was loaded onto a silica gel gravity column (200 g) and eluted with CH2Cl2:MeOH 100:0 to 20:1 (v/v) to afford compound 3 as a colorless oil (1.9 g, 91%).
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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